molecular formula C12H18N2O2 B134071 4-(5-Hydroxypentoxy)benzenecarboximidamide CAS No. 97844-81-0

4-(5-Hydroxypentoxy)benzenecarboximidamide

Cat. No.: B134071
CAS No.: 97844-81-0
M. Wt: 222.28 g/mol
InChI Key: LXWVMVSVUBHKJV-UHFFFAOYSA-N
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Description

4-(5-Hydroxypentoxy)benzenecarboximidamide is a versatile chemical compound used in various scientific research applications. It exhibits unique properties that make it suitable for applications ranging from drug development to catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxypentoxy)benzenecarboximidamide typically involves the reaction of 4-hydroxybenzenecarboximidamide with 5-bromopentanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzenecarboximidamide attacks the bromine atom of 5-bromopentanol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxypentoxy)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(5-oxopentoxy)benzenecarboximidamide.

    Reduction: Formation of 4-(5-Hydroxypentoxy)benzenecarboxamine.

    Substitution: Formation of 4-(5-halopentoxy)benzenecarboximidamide.

Scientific Research Applications

4-(5-Hydroxypentoxy)benzenecarboximidamide is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development for its unique chemical properties.

    Industry: Used in catalysis and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxypentoxy)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methoxypentoxy)benzenecarboximidamide
  • 4-(5-Ethoxypentoxy)benzenecarboximidamide
  • 4-(5-Propoxypentoxy)benzenecarboximidamide

Uniqueness

4-(5-Hydroxypentoxy)benzenecarboximidamide is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical reactions compared to its methoxy, ethoxy, and propoxy analogs. This makes it particularly valuable in applications requiring specific functional group transformations.

Properties

IUPAC Name

4-(5-hydroxypentoxy)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-12(14)10-4-6-11(7-5-10)16-9-3-1-2-8-15/h4-7,15H,1-3,8-9H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWVMVSVUBHKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332430
Record name 4-[(5-Hydroxypentyl)oxy]benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97844-81-0
Record name 4-[(5-Hydroxypentyl)oxy]benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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